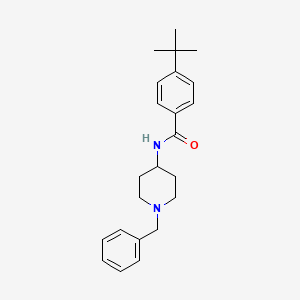![molecular formula C19H24F3N3O2 B2971535 tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate CAS No. 1286725-71-0](/img/structure/B2971535.png)
tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate" is a compound with a complex structure, notable for its incorporation of a benzimidazole group and a trifluoromethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis of Intermediate Benzimidazole Derivative: : The initial step involves the synthesis of the benzimidazole derivative. Typically, o-phenylenediamine reacts with trifluoroacetic acid under reflux conditions to form 2-(trifluoromethyl)-1H-benzo[d]imidazole.
Formation of Piperidine Derivative: : The next step is the preparation of the piperidine carboxylate derivative. The piperidine is reacted with tert-butyl chloroformate under basic conditions (such as using triethylamine) to form tert-butyl piperidine-1-carboxylate.
Coupling Reaction: : Finally, the benzimidazole derivative is coupled with the piperidine carboxylate under the presence of a base like potassium carbonate in an appropriate solvent (such as acetonitrile) to yield the final compound, tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate.
Industrial Production Methods: Industrial scale production might involve optimized versions of the aforementioned synthetic routes, emphasizing efficiency, cost reduction, and safety. Reactor design and choice of catalysts play a significant role in scaling up these reactions.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, potentially converting the benzimidazole moiety into more oxidized derivatives.
Reduction: : Reduction reactions can modify the functional groups within the compound.
Substitution: : It may participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or piperidine rings.
Common Reagents and Conditions:
Oxidation: : Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles or electrophiles like halogens, hydroxyl groups, or alkyl groups.
Major Products: The primary products of these reactions will depend on the specific reagents and conditions used. For instance, oxidation might lead to benzimidazole-N-oxide derivatives, while substitution could yield various alkylated or halogenated products.
Aplicaciones Científicas De Investigación
The compound has garnered attention in multiple fields:
Chemistry: : As a building block for more complex molecules in organic synthesis.
Biology: : Potential usage in the study of biochemical pathways due to its functional groups.
Medicine: : Investigated for potential therapeutic applications, possibly as an antifungal or antibacterial agent.
Industry: : Its trifluoromethyl group imparts stability and lipophilicity, making it useful in material sciences.
Mecanismo De Acción
The compound’s effects are mediated through interactions with specific molecular targets. The benzimidazole group is known to interact with enzyme active sites, potentially inhibiting their function. The trifluoromethyl group enhances binding affinity to hydrophobic pockets within proteins, modulating their activity.
Comparación Con Compuestos Similares
Similar compounds include those containing trifluoromethyl groups or benzimidazole rings:
4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)morpholine
tert-butyl 4-((2-(methyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate
2-(trifluoromethyl)-1H-benzo[d]imidazole derivatives
Each has unique properties, but tert-butyl 4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate stands out due to the piperidine ring, which provides additional sites for chemical modification and potential biological activity.
Conclusion
This compound is a compound with diverse applications and a fascinating array of chemical properties. Its unique structure makes it a valuable subject for ongoing research in various scientific domains.
Propiedades
IUPAC Name |
tert-butyl 4-[[2-(trifluoromethyl)benzimidazol-1-yl]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24F3N3O2/c1-18(2,3)27-17(26)24-10-8-13(9-11-24)12-25-15-7-5-4-6-14(15)23-16(25)19(20,21)22/h4-7,13H,8-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDGXQQZGIYSAOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CN2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]carbamoyl}methyl)sulfanyl]-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl}methyl)thiophene-2-carboxamide](/img/structure/B2971457.png)
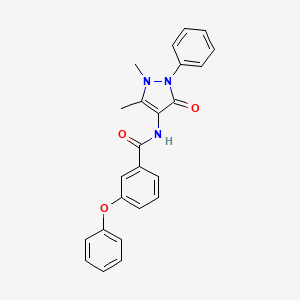
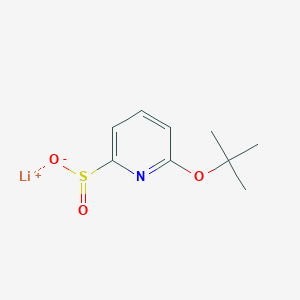
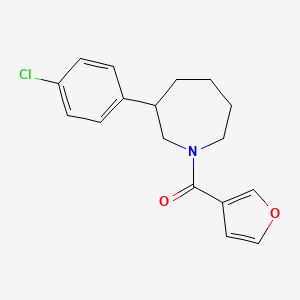
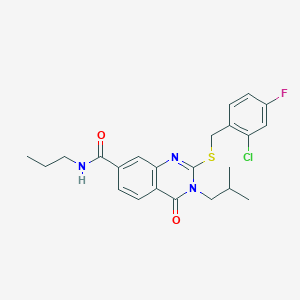
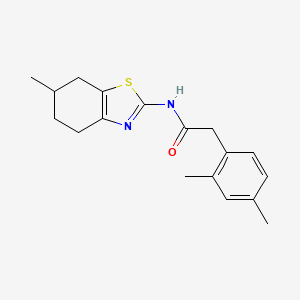
![2-(4-fluorobenzamido)-N-(thiophen-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2971469.png)
![2-(4-fluorophenyl)-3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one](/img/structure/B2971470.png)
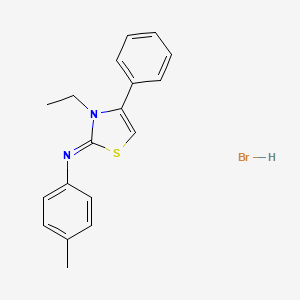
![2-(4-ethoxyphenyl)-5-(furan-2-yl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2971473.png)
![[Methyl(phenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2971474.png)
